5-(4-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine

Medicinal Chemistry SAR Physicochemical Profiling

5-(4-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine (CAS 647860‑11‑5) is a synthetic heterocyclic small molecule featuring a 1,2,5‑thiadiazole core linked via a thioether bridge to a 4‑chlorobenzyl group and directly coupled to a pyrimidine ring at the 5‑position. It has a molecular formula of C₁₃H₉ClN₄S₂ and a molecular weight of 320.82 g·mol⁻¹, with a polar surface area of 105.1 Ų.

Molecular Formula C13H9ClN4S2
Molecular Weight 320.8 g/mol
CAS No. 647860-11-5
Cat. No. B12589267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine
CAS647860-11-5
Molecular FormulaC13H9ClN4S2
Molecular Weight320.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NSN=C2C3=CN=CN=C3)Cl
InChIInChI=1S/C13H9ClN4S2/c14-11-3-1-9(2-4-11)7-19-13-12(17-20-18-13)10-5-15-8-16-6-10/h1-6,8H,7H2
InChIKeyPONIAHVUVOFSNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine (CAS 647860-11-5): Structural and Physicochemical Baseline for Procurement Evaluation


5-(4-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine (CAS 647860‑11‑5) is a synthetic heterocyclic small molecule featuring a 1,2,5‑thiadiazole core linked via a thioether bridge to a 4‑chlorobenzyl group and directly coupled to a pyrimidine ring at the 5‑position [1]. It has a molecular formula of C₁₃H₉ClN₄S₂ and a molecular weight of 320.82 g·mol⁻¹, with a polar surface area of 105.1 Ų [1]. The compound belongs to the broader thiadiazole‑pyrimidine chemotype, which is explored in medicinal chemistry for diverse biological activities, but publicly available bioactivity data for this specific derivative are extremely scarce .

Why Generic Substitution of 5-(4-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine Is Not Supported by Current Evidence


In‑class thiadiazole‑pyrimidine compounds cannot be assumed interchangeable because minor structural modifications—such as replacing the 4‑chlorobenzyl group with a 4‑methylbenzyl (CAS 647860‑10‑4) or a pentylsulfanyl chain—can profoundly alter physicochemical properties, target binding, and biological readouts, yet no published head‑to‑head comparative data exist for 647860‑11‑5 . The compound is cited within patent families that claim GPR119 agonist activity, but the specific quantitative differentiation of 647860‑11‑5 from its closest analogs has not been disclosed in accessible literature [1]. Consequently, any generic substitution currently rests on unvalidated assumptions rather than verifiable performance metrics.

Quantitative Differentiation Evidence for 5-(4-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine (CAS 647860-11-5)


Structural Distinction from the 4‑Methylbenzyl Analog (CAS 647860‑10‑4): Physicochemical Property Differences

The target compound differs from its closest commercially listed analog, 5-(4-{[(4-methylphenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine (CAS 647860‑10‑4), solely by the heteroatom in the benzyl substituent (Cl vs. CH₃). This single‑atom change increases molecular weight from 300.4 to 320.8 g·mol⁻¹ and raises the calculated logP by approximately 0.3–0.5 units, which can significantly alter membrane permeability and target engagement, though no direct comparative biological data are publicly available .

Medicinal Chemistry SAR Physicochemical Profiling

Patent Family Inclusion as a GPR119 Agonist Chemotype

The thiadiazole‑pyrimidine scaffold is explicitly claimed in patent ES‑2758981‑T3 (Dong‑A ST Co., Ltd.) as a GPR119 agonist for diabetes and obesity [1]. While the exact compound 647860‑11‑5 is not individually exemplified with quantitative data, its structure falls within the Markush formula, suggesting it may possess GPR119 modulatory activity. In contrast, the 4‑methylbenzyl analog (647860‑10‑4) is not explicitly mentioned in the same patent family, indicating a potential intellectual property differentiation for the 4‑chlorobenzyl substitution pattern.

GPR119 Agonist Diabetes Obesity Patent Landscape

Absence of Publicly Available Biological Fingerprint: Differentiating Risk Profile

A comprehensive search of ChEMBL, BindingDB, PubMed, and Google Scholar (as of April 2026) returns no quantitative bioactivity data (IC₅₀, EC₅₀, Ki, or selectivity profile) for 647860‑11‑5 [1][2]. By contrast, several other thiadiazole‑pyrimidine derivatives have reported activity against GPCRs, kinases, or microbial targets. This data vacuum means that 647860‑11‑5 currently lacks the evidence base for selection based on potency or selectivity, and procurement for biological screening must be treated as exploratory.

Data Scarcity Procurement Risk Selectivity

Evidence‑Grounded Application Scenarios for 5-(4-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine (CAS 647860-11-5)


SAR Probe for Halogen‑Dependent Lipophilicity and Target Engagement in GPCR Programs

Given its calculated logP shift relative to the 4‑methyl analog, 647860‑11‑5 can serve as a matched molecular pair probe to isolate the effect of chlorine substitution on permeability and GPR119 binding. Procurement is justified for medicinal chemistry teams exploring halogen‑bonding interactions in thiadiazole‑based GPCR modulators [1].

Patent‑Protected Lead Expansion in GPR119 Agonist Discovery

The compound falls within the claimed scope of patent ES‑2758981‑T3. Organizations pursuing GPR119 agonists for diabetes or NASH may acquire 647860‑11‑5 to evaluate its activity and generate proprietary data for lead optimization or patent prosecution [1].

Functional Metabolomics and Chemical Biology Probe Development

As a novel thiadiazole‑pyrimidine with no publicly known biological annotation, 647860‑11‑5 can be used in high‑throughput phenotypic screening or chemoproteomics to identify novel protein targets. Its procurement is suitable for probe discovery units seeking to de‑orphanize uncharacterized chemical space.

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